Product packaging for 2-Methylpiperidin-4-ol(Cat. No.:CAS No. 344329-35-7)

2-Methylpiperidin-4-ol

Cat. No.: B1630746
CAS No.: 344329-35-7
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Synthesis and Biological Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govrsc.orgacs.orgsemanticscholar.org Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, such as improved solubility and the capacity to form crucial interactions with biological targets. nih.govrsc.orgacs.orgsemanticscholar.org Piperidine-containing compounds are represented in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. smolecule.com The stereochemistry of the piperidine scaffold is often critical for biological activity, making the development of stereoselective synthetic methods a key focus of research. nih.govrsc.org

The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile. This structural versatility makes piperidine derivatives a cornerstone in drug discovery and development. nih.govrsc.orgacs.orgsemanticscholar.org

Overview of Research Directions for 2-Methylpiperidin-4-ol

Research concerning this compound is primarily concentrated on its application as a versatile intermediate in organic synthesis and medicinal chemistry. Key research directions include:

Development of Stereoselective Synthesis: A significant area of research focuses on the development of efficient and highly stereoselective methods to synthesize specific stereoisomers of this compound. nih.govrsc.org This is crucial as the biological activity of its derivatives is often dependent on their stereochemistry.

Synthesis of Bioactive Molecules: this compound serves as a chiral building block for the synthesis of a variety of potentially therapeutic agents. smolecule.com Notable areas of investigation include its use in the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease and anticonvulsant agents for epilepsy. smolecule.com

Application in Asymmetric Catalysis: The chiral nature of this compound allows for its use as a ligand in asymmetric catalysis, facilitating the synthesis of other chiral compounds with high enantiomeric purity. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1630746 2-Methylpiperidin-4-ol CAS No. 344329-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337276
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344329-35-7
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylpiperidin 4 Ol and Its Stereoisomers

Classical and Advanced Synthetic Approaches

Advanced synthetic routes often focus on diastereoselective methods that allow for the controlled formation of specific stereoisomers. These strategies are critical for producing enantiomerically pure compounds for medicinal chemistry applications. vulcanchem.comsmolecule.com

A notable strategy for the stereocontrolled synthesis of polysubstituted piperidines involves the use of chiral auxiliaries to guide the formation of new stereogenic centers. nih.govrsc.org This approach has proven effective for creating complex piperidine (B6355638) structures with high levels of stereochemical precision.

A versatile and highly diastereoselective route to access chiral 2-substituted-4-hydroxy piperidines begins with acyclic β-enaminoesters. nih.govrsc.org These starting materials are prepared using (R)-(-)-2-phenylglycinol, a readily available chiral β-amino alcohol. nih.govrsc.orgresearchgate.net The inherent chirality of the phenylglycinol backbone serves as a powerful tool to direct the stereochemical outcome of subsequent reactions.

The synthesis commences with the preparation of a set of β-enaminoesters from (R)-(-)-2-phenylglycinol, which can be achieved through traditional methods such as the direct condensation with a β-dicarbonyl compound. nih.govrsc.org These chiral β-enaminoesters are key precursors for constructing more complex heterocyclic systems. nih.gov

A pivotal step in this synthetic pathway is the intramolecular non-classical Corey-Chaykovsky ring-closing reaction. nih.govrsc.orgresearchgate.netresearchgate.net This reaction is employed to construct new chiral zwitterionic bicyclic lactams from the previously synthesized β-enaminoesters. nih.govrsc.org

The process involves converting the β-enaminoester into a corresponding sulfonium (B1226848) salt by treating it with dimethyl sulfide. nih.govrsc.org This sulfonium salt is then immediately subjected to the ring-closing reaction conditions, typically using a base like potassium hydroxide (B78521) (KOH) in a solvent mixture such as acetonitrile (B52724) and methanol (B129727). nih.govrsc.org The reaction mechanism involves the initial nucleophilic attack of an in-situ generated sulfur ylide, followed by an intramolecular ring closure to form the bicyclic product. nih.govorganic-chemistry.org This key transformation establishes the core structure from which the target piperidine is derived. nih.govrsc.org

Table 1: Key Reaction in the Synthesis of a Bicyclic Intermediate

Step Reactant Reagents Product Key Feature
Ring Formation Sulfonium salt derived from β-enaminoester KOH, CH₃CN:MeOH Chiral zwitterionic bicyclic lactam Intramolecular non-classical Corey-Chaykovsky reaction nih.govrsc.org

Diastereoselective Synthesis Strategies

Generation of Stereogenic Centers with High Diastereoselectivity

The described methodology, combining the use of a chiral auxiliary and the Corey-Chaykovsky reaction, allows for the generation of two or three new stereogenic centers with a high degree of diastereoselectivity. nih.govrsc.orgresearchgate.net The stereochemistry of the final product is carefully controlled throughout the synthetic sequence.

Following the formation of the bicyclic intermediates, subsequent reduction and deprotection steps lead to the target molecule. For instance, the stereocontrolled total synthesis of (2S,4S)-2-methylpiperidin-4-ol has been successfully demonstrated using this approach. nih.govresearchgate.net The final steps typically involve a simple debenzylation, N-Boc protection, and an acidic treatment to yield the desired product in quantitative yield. nih.govrsc.org The absolute configuration of intermediates and final products is often unambiguously confirmed through techniques like X-ray diffraction analysis. rsc.org

The reduction of piperidone or pyridinone intermediates is a common and effective method for accessing the corresponding hydroxylated piperidines. dtic.mil Various reducing agents can be employed to transform a carbonyl group within the heterocyclic ring into a hydroxyl group. dtic.mil

Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent used to convert ketones to secondary alcohols. masterorganicchemistry.compressbooks.pub In the context of 2-methylpiperidin-4-ol synthesis, this reagent is used for the stereoselective reduction of a key intermediate.

In one reported synthesis, a 7-hydroxy oxazolo[3,2-a]pyridin-5-one intermediate is formed via the reduction of the corresponding dione (B5365651) with a hydride reagent. nih.gov The reduction of the ketone at the 7-position of the oxazolo[3,2-a]pyridin-5-one core using a reagent like NaBH₄ in methanol proceeds with notable diastereoselectivity. nih.gov The hydride reagent attacks preferentially from the less sterically hindered face of the molecule, opposite to the methyl group. nih.gov This directed attack results in a diastereomeric mixture of the corresponding alcohol, with one diastereoisomer being significantly favored. nih.gov

Table 2: Diastereoselective Reduction of a Pyridinone Intermediate

Starting Material Reagent Product Diastereomeric Ratio Rationale for Selectivity
7-oxo-oxazolo[3,2-a]pyridin-5-one intermediate Hydride reagent (e.g., NaBH₄) in MeOH 7-hydroxy oxazolo[3,2-a]pyridin-5-one 87:13 Hydride addition from the less hindered face, opposite the methyl group nih.gov

Asymmetric Synthesis Routes

Asymmetric synthesis provides pathways to specific stereoisomers of this compound, which is crucial for applications where chirality dictates biological activity.

Aza-Prins Reaction Methodologies

The aza-Prins reaction is a powerful tool in organic synthesis for the construction of nitrogen-containing heterocycles like piperidines. researchgate.net This reaction has been effectively utilized as a key step in the asymmetric synthesis of precursors to this compound derivatives.

A notable application involves the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan, where a derivative of this compound is a key intermediate. nih.govcolab.wscsic.es The synthesis commences with (R)-(benzyloxy)(phenyl)acetaldehyde. nih.govx-mol.com A bismuth(III) triflate (Bi(OTf)₃) promoted aza-Prins reaction with N-tosylhomoallylamine on a 2-mmol scale yields a mixture of 6-oxa-2-azabicyclo[3.2.1]octanes with an 88:12 diastereomeric ratio. nih.govcolab.wsx-mol.com The major diastereoisomer from this reaction serves as the precursor for the subsequent steps. nih.govcolab.ws

Reactant 1Reactant 2PromoterProductDiastereomeric RatioReference
(R)-(benzyloxy)(phenyl)acetaldehydeN-tosylhomoallylamineBi(OTf)₃6-oxa-2-azabicyclo[3.2.1]octanes88:12 nih.govx-mol.com
Hydrogenolysis, Detosylation, and N-Methylation Sequences

Following the aza-Prins cyclization, a sequence of reactions is employed to convert the bicyclic intermediate into the desired piperidinol structure. This multi-step process is crucial for arriving at the final enantiomerically pure product.

The major diastereoisomer obtained from the aza-Prins reaction, a 6-oxa-2-azabicyclo[3.2.1]octane, is transformed into enantiomerically pure (2S,4S)-2-benzyl-1-methylpiperidin-4-ol. nih.govcolab.wsx-mol.com This conversion is accomplished through a high-yielding sequence involving:

Hydrogenolysis: This step typically cleaves the benzyl (B1604629) ether protecting group.

N-Detosylation: The removal of the tosyl group from the nitrogen atom.

N-Methylation: The introduction of a methyl group onto the nitrogen atom of the piperidine ring. nih.govcolab.wsx-mol.com

This sequence effectively transforms the initial cyclization product into a functionalized piperidinol, which can then be used in further synthetic steps, such as the intramolecular Friedel-Crafts cyclization to afford (1R,5S)-2-methyl-6,7-benzomorphan. nih.govcolab.ws

Mannich Reaction in Piperidine Derivatization

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds and is widely applied in the construction of piperidine rings. biomedpharmajournal.org This reaction can be adapted to create complex and multi-substituted chiral piperidines, often drawing inspiration from biosynthetic pathways. rsc.org

One innovative approach involves a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This method utilizes a functionalized dienolate, such as a 1,3-bis-trimethylsilylenol ether, which reacts with an aldehyde and an amine source to yield a cyclized chiral dihydropyridinone adduct. rsc.org This intermediate is analogous to Δ¹-piperideine, a key intermediate in the biosynthesis of many piperidine-based natural alkaloids, and serves as a versatile precursor for a variety of chiral piperidine compounds. rsc.org

Furthermore, the nitro-Mannich reaction, followed by reductive cyclization, provides another route to control the stereochemistry of the resulting piperidines. nih.gov The development of such methods is significant as piperidine derivatives are prevalent in a vast number of approved drugs. nih.govrsc.org For instance, Mannich reaction derivatization of chromones has been used to synthesize compounds with a piperidine ring that show potential for treating Alzheimer's disease. nih.gov

Catalytic Transformations in this compound Synthesis

Catalytic methods are fundamental to the efficient synthesis of piperidine derivatives, often involving the reduction of corresponding pyridine (B92270) precursors.

Heterogeneous Catalytic Hydrogenation Conditions

The catalytic hydrogenation of substituted pyridines is a primary and efficient method for producing piperidine derivatives. asianpubs.orgresearchgate.net This process typically involves the use of a heterogeneous catalyst and hydrogen gas, often under pressure. researchgate.net

A variety of catalysts have been investigated for this transformation, including those based on platinum, palladium, rhodium, ruthenium, and nickel. asianpubs.orgmdpi.com For the synthesis of 2-methylpiperidine (B94953), the hydrogenation of 2-methylpyridine (B31789) can be achieved using a platinum(IV) oxide (PtO₂) catalyst in glacial acetic acid. asianpubs.org This reaction is typically carried out under a hydrogen pressure of 50 to 70 bar at room temperature. asianpubs.org The use of glacial acetic acid as a protic solvent is noted to enhance the catalytic activity and reduce the poisoning effect of pyridine derivatives on the PtO₂ catalyst. asianpubs.org Other successful catalysts include rhodium on carbon and palladium on carbon, though these can sometimes require harsh conditions. researchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an effective method under ambient temperature and pressure. nih.govacs.org

Pyridine SubstrateCatalystSolventPressure (bar)TemperatureProductReference
2-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp.2-Methylpiperidine asianpubs.org
3-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp.3-Methylpiperidine asianpubs.org
3-PhenylpyridinePtO₂Glacial Acetic Acid60Room Temp.3-Phenylpiperidine asianpubs.org
PyridineRh/CN/AAmbientAmbientPiperidine nih.govacs.org

Reductive Desulfurization Processes

Reductive desulfurization provides an alternative synthetic route to piperidine derivatives, often starting from sulfur-containing heterocyclic intermediates. This strategy has been successfully applied to the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol. nih.govrsc.org

In one synthetic pathway, the key intermediate is an oxazolo[3,2-a]pyridine-5,7(6H)-dione. rsc.org This intermediate is subjected to a desulfurization process to yield the desired piperidine structure. While initial attempts using catalytic hydrogenation with Pd-C or Raney®-Ni under various conditions resulted in low yields, a more effective method was found. rsc.org The optimal conditions for this transformation involved using zinc (Zn) powder in acetic acid. rsc.org This reductive desulfurization using 15 equivalents of zinc afforded the target oxazolo[3,2-a]pyridine-5,7(6H)-dione in a high chemical yield of 98%. rsc.org Subsequent stereoselective reduction and ring-opening steps lead to the final (2S,4S)-2-methylpiperidin-4-ol. nih.govrsc.org

Starting MaterialReagentSolventYieldProductReference
Chiral zwitterionic bicyclic intermediateZn (15 equiv.)Acetic Acid98%oxazolo[3,2-a]pyridine-5,7(6H)-dione rsc.org

This method highlights the utility of reductive desulfurization as a key step in a multi-step synthesis to access specific stereoisomers of functionalized piperidines. rsc.org

Carbene-Catalyzed Intramolecular Asymmetric Michael Addition-Ring Closing Reactions (IMAMR) for Enantioselective Outcomes

The synthesis of piperidine derivatives through intramolecular aza-Michael reactions represents a significant strategy in heterocyclic chemistry. mdpi.com A notable advancement in this area is the use of N-heterocyclic carbenes (NHCs) as catalysts to facilitate Intramolecular Asymmetric Michael Addition-Ring Closing (IMAMR) reactions. mdpi.com This organocatalytic approach has proven effective for achieving high enantioselectivity and improved yields in the synthesis of piperidine rings compared to reactions that rely solely on a base. mdpi.com

In this methodology, the NHC catalyst activates the substrate, enabling a stereocontrolled cyclization. The addition of the NHC catalyst is a key factor in guiding the asymmetric outcome of the reaction. mdpi.com This strategy is part of a broader class of carbene-catalyzed reactions, such as the [4+2] annulation of enals via a double vinylogous Michael addition, which has been successfully applied to the asymmetric synthesis of other cyclic compounds like cyclohexenones. nih.gov The development of NHC-catalyzed Michael additions provides a powerful tool for the diastereoselective and enantioselective construction of complex molecular architectures, including multisubstituted cyclohexanones and indanes. nih.govsioc-journal.cn

Hydroboration/Hydrogenation Cascade Reactions of Pyridines

A highly effective method for the synthesis of substituted piperidines is the catalytic reduction of the corresponding pyridine precursors. sci-hub.se Among these techniques, a borane-catalyzed hydroboration/hydrogenation cascade reaction has been developed, demonstrating high efficiency and selectivity. sci-hub.se This method is particularly effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.se

The reaction typically employs tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst with pinacolborane (HBpin) as the hydroborating agent and dihydrogen (H₂) as the terminal reductant. sci-hub.se This cascade process avoids the need for excess reagents, requiring only 1.2 equivalents of HBpin. sci-hub.se The mechanism involves an initial hydroboration of the pyridine ring, which generates transient enamine or imine intermediates that are more susceptible to reduction than the initial aromatic ring. sci-hub.se This approach is noted for its broad functional group tolerance, a significant advantage over many traditional transition-metal-catalyzed hydrogenations that often suffer from poor compatibility with reducible functional groups. sci-hub.se Mechanistic studies have indicated that both the pyridine substrate and the resulting piperidine product can act as bases in concert with the borane (B79455) catalyst to activate H₂. sci-hub.se

Mechanistic Investigations of Synthetic Pathways

Analysis of Reaction Stereoselectivity and Diastereomeric Ratio

The stereochemical outcome of synthetic routes leading to this compound and its analogs is a critical aspect of their synthesis, with reaction conditions heavily influencing the resulting diastereomeric ratio (dr).

In the synthesis of (2S,4S)-2-methylpiperidin-4-ol, diastereoselectivity has been observed at multiple stages. nih.govrsc.org An intramolecular Corey–Chaykovsky ring-closing reaction to form a bicyclic zwitterionic intermediate was found to produce a diastereomeric mixture with a 73:27 ratio, as determined by ¹H-NMR analysis. nih.govrsc.org Subsequent reduction of a ketone functionality in an oxazolo[3,2-a]pyridin-5-one intermediate using sodium borohydride (NaBH₄) in methanol yielded a diastereomeric mixture of the corresponding alcohol at an 87:13 ratio. nih.gov The major diastereoisomer in this step was confirmed to have the methyl and hydroxyl groups in a cis arrangement on the piperidine ring following further transformations. nih.govrsc.org

Similarly, hydroboration/hydrogenation cascade reactions for the reduction of substituted pyridines are noted for their high stereoselectivity. mdpi.comsci-hub.se The B(C6F5)3-catalyzed reduction of 2,3-disubstituted pyridines consistently results in piperidines with high cis selectivity. sci-hub.se Furthermore, the reduction of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones with an excess of NaBH₄ was reported to exclusively yield the cis-diastereomers of the corresponding 2-aryl-6-methylpiperidin-4-ols, with no trans isomers detected. tandfonline.com

The diastereomeric ratio is often determined through analytical techniques such as NMR spectroscopy and X-ray diffraction analysis, which provide unambiguous assignment of the relative and absolute stereochemistry of the products. nih.govrsc.org

Reaction StepStarting Material ClassProduct ClassObserved Diastereomeric Ratio (dr)Source
Intramolecular Corey–Chaykovsky Ring-ClosingSulfonium salt of β-enaminoesterZwitterionic Bicyclic Lactam73:27 nih.govrsc.org
Ketone Reduction (with NaBH₄)7-oxo-oxazolo[3,2-a]pyridin-5-one7-hydroxy-oxazolo[3,2-a]pyridin-5-one87:13 (cis major) nih.gov
Hydroboration/Hydrogenation Cascade2,3-disubstituted Pyridine2,3-disubstituted PiperidineHigh cis-selectivity sci-hub.se
Ketone Reduction (with NaBH₄)2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-one2-Aryl-6-methylpiperidin-4-olExclusively cis tandfonline.com

Interconversion of Isomers During Reaction Progression

The potential for interconversion between isomers during a reaction sequence can influence the final product distribution and stereochemical purity. In certain chemical systems related to piperidine synthesis, evidence of isomer interconversion or dynamic behavior has been noted. For instance, the analysis of certain cyclohexanol (B46403) derivatives by NMR has revealed duplicated signals at room temperature, which is attributed to the slow interconversion of conformational isomers. researchgate.net

While direct evidence for the interconversion of stereoisomers during the specific synthesis of this compound is not extensively detailed, the formation of reaction intermediates that can exist as mixtures of diastereomers is well-documented. nih.govrsc.org For example, the synthesis of zwitterionic bicyclic lactams, which are precursors to (2S,4S)-2-methylpiperidin-4-ol, yields a separable mixture of diastereomers. nih.govrsc.org The formation of such mixtures implies that the transition states leading to the different isomers are closely related in energy or that an equilibrium may be established between the intermediates before the final, irreversible step.

In cascade reactions, such as the hydroboration/hydrogenation of pyridines, the formation of transient, non-aromatic intermediates like dihydropyridines, enamines, or imines is a key mechanistic feature. sci-hub.seresearchgate.net These intermediates are inherently more flexible and reactive than the starting pyridine and can potentially undergo isomerization before the final reduction to the saturated piperidine ring, thereby influencing the final diastereomeric outcome. The lability of stereocenters in related heterocyclic systems has also been observed; for example, the R and S enantiomers of the drug donepezil (B133215), which contains a piperidine moiety, have been shown to interconvert in aqueous solution. nih.govacs.org This highlights the possibility of dynamic stereochemistry in piperidine-containing molecules under certain conditions.

Stereochemical and Conformational Analysis of 2 Methylpiperidin 4 Ol

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of 2-Methylpiperidin-4-ol stereoisomers is fundamental for understanding their chemical and biological properties. X-ray crystallography is a definitive method for this purpose.

In a diastereoselective synthesis, the reduction of a precursor ketone with sodium borohydride (B1222165) in methanol (B129727) yielded a diastereomeric mixture of a related 7-hydroxy oxazolo[3,2-a]pyridin-5-one intermediate. After separation, the major diastereoisomer was crystallized, and its absolute configuration at the newly formed stereocenter bearing the hydroxyl group was determined as (7R). Subsequent reduction of this intermediate afforded the cis-2-methyl-4-hydroxy piperidine (B6355638), for which the absolute configuration was unambiguously established by X-ray analysis. This analysis confirmed that the methyl and hydroxyl substituents are arranged in a cis relationship on the piperidine ring. nih.gov

Further synthetic efforts toward a pipecolic acid derivative starting from a related intermediate also utilized X-ray diffraction analysis to assign the absolute stereochemistry of the final hydrochloride salt. The analysis confirmed a (2R, 4R, 6S) configuration, which was consistent with the refinement of the Flack parameter. nih.gov Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), combined with Density Functional Theory (DFT) calculations, also serve as powerful tools for assigning the absolute configuration of chiral molecules like piperidine derivatives, especially when suitable crystals for X-ray analysis are not obtainable. researchgate.net

A summary of key synthetic and analytical outcomes is presented below:

Intermediate/ProductAnalytical MethodKey Finding
7-hydroxy oxazolo[3,2-a]pyridin-5-oneX-ray CrystallographyAbsolute configuration of the hydroxyl-bearing center determined as (7R).
cis-2-Methyl-4-hydroxy piperidineX-ray CrystallographyUnambiguous establishment of the cis relationship between methyl and hydroxyl groups.
(2R, 4R, 6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid HCl saltX-ray CrystallographyAssignment of (2R, 4R, 6S) configuration, supported by the Flack parameter.

Conformational Studies of the Piperidine Ring System

Proton NMR spectroscopy is a primary tool for investigating these conformations in solution. Studies on related 2-methylpiperidine (B94953) derivatives have shown that the piperidine ring typically adopts a single dominant chair conformation. researchgate.net For N-nitroso-2-methylpiperidine, it was found that the syn isomer exists exclusively with the methyl group in an axial position, while the anti isomer shows a preference for an axial methyl group (59% axial). researchgate.net The presence of the hydroxyl group at the C-4 position in this compound introduces further complexity, as its orientation (axial or equatorial) will also be governed by the minimization of 1,3-diaxial interactions and the potential for intramolecular hydrogen bonding.

In the solid state, X-ray diffraction studies of derivatives have confirmed the chair conformation of the piperidine ring. For instance, the crystal structure of 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol shows the piperidine ring in a distinct chair conformation. iucr.org The interplay between the substituents and the nitrogen atom's lone pair inversion barrier dictates the equilibrium between different chair conformers.

Challenges in Crystallographic Refinement due to Conformational Flexibility

The inherent conformational flexibility of the piperidine ring and the potential for different substituent orientations can present significant challenges during crystallographic refinement. This flexibility can lead to structural disorder in the crystal lattice, where molecules adopt slightly different conformations from one unit cell to another.

This disorder manifests as smeared or multiple-peaked electron density, making it difficult to model the atomic positions accurately. elifesciences.orgelifesciences.org In some cases, a single crystal can contain multiple, distinct molecular conformations in the asymmetric unit, which must be resolved and refined simultaneously. nih.gov For example, the analysis of a zwitterionic bicyclic lactam, a precursor to piperidine derivatives, revealed two independent molecules in the asymmetric unit, with one exhibiting disorder at a chiral center. nih.gov This resulted in a mixture of diastereoisomers within the crystal, with refined occupancies close to the ratio observed in solution by NMR. nih.gov

Molecules with flexible groups, like piperidine rings, can lead to either static or dynamic disorder. researchgate.net Static disorder involves multiple conformations being frozen in different orientations throughout the crystal, while dynamic disorder involves the molecule or parts of it rapidly interconverting between conformations at the data collection temperature. Distinguishing between these two types is crucial for accurate refinement.

Several strategies can be employed to address and model the conformational disorder common in flexible molecules like this compound during crystallographic refinement.

Low-Temperature Data Collection: Cooling the crystal to cryogenic temperatures (e.g., 100 K) is a standard technique used to reduce atomic vibrations and can sometimes "freeze out" a single, lowest-energy conformation, resulting in a more ordered structure. researchgate.net For dynamic disorder, lowering the temperature can reduce the rate of interconversion, potentially resolving the distinct conformers. researchgate.net

Advanced Refinement Models: When disorder persists, it can be modeled using specialized commands in refinement software like SHELX. This involves splitting the disordered atoms over two or more positions and refining their site occupancy factors (SOFs), with the sum constrained to unity. researchgate.net Geometric restraints (to maintain sensible bond lengths and angles) and anisotropic displacement parameter (ADP) restraints are often necessary to achieve a stable and chemically meaningful refinement. nih.gov

Quantum Refinement: For particularly complex cases or when high accuracy is needed, quantum refinement methods can be used. This approach replaces empirical geometric restraints with energies and forces calculated from quantum mechanics (QM). nih.gov This method has been extended to handle multiple conformations within the QM region, allowing for more accurate modeling of disordered metal clusters and other complex systems. nih.gov This involves performing separate QM calculations for each conformer and refining their populations against the X-ray data. nih.gov

Careful Crystallization: The crystallization conditions themselves can be optimized to favor a more ordered crystal lattice. Techniques such as very slow cooling or crystallization from different solvents can sometimes yield a single, well-ordered polymorphic form. researchgate.net

These advanced refinement strategies are essential for extracting accurate structural information from the diffraction data of conformationally flexible molecules, providing a clearer picture of their three-dimensional structure.

Derivatives and Analogues of 2 Methylpiperidin 4 Ol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from 2-methylpiperidin-4-ol leverages established and innovative chemical strategies to create molecules with tailored properties. These efforts have produced a range of compounds, from direct analogues to complex hybrid molecules.

Pipecolic acid, a homologue of proline, and its derivatives are important chiral building blocks in medicinal chemistry. A stereocontrolled total synthesis of a pipecolic acid derivative has been achieved starting from intermediates used to produce cis-4-hydroxy-2-methyl piperidine (B6355638). rsc.org The synthesis of the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid was accomplished through a multi-step sequence. rsc.orgresearchgate.net This process began with an intermediate, which underwent silyl (B83357) protection of the hydroxyl group. rsc.org This was followed by a diastereoselective deprotonation and an electrophilic quenching endocyclic carbonylation to yield the target pipecolic acid analogue. rsc.org The absolute stereochemistry of the final compound was confirmed through X-ray diffraction analysis of its hydrochloride salt. rsc.org

The modification of the piperidine core, either at the nitrogen atom or on the carbon ring, is a common strategy to modulate the physicochemical and biological properties of piperidine-based compounds. A facile, one-pot oxidation-cyclization method has been developed for preparing a diverse range of N-substituted 4-piperidones, which are key precursors for analogues of this compound. kcl.ac.uk This method involves a double aza-Michael addition of a primary amine, such as benzylamine, to a divinyl ketone, yielding racemic 2-substituted N-benzylic 4-piperidones. kcl.ac.uk

Furthermore, the complete synthesis of cis-4-hydroxy-2-methyl piperidine has been achieved through a process involving a simple debenzylation N-Boc protection reaction, followed by acidic treatment, resulting in the target compound in quantitative yield. rsc.org The use of chiral amines, such as S-α-phenylethylamine, in these synthetic protocols allows for the creation of separable, diastereomeric 4-piperidone (B1582916) products with defined stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk These chiral building blocks are valuable for synthesizing specific stereoisomers of biologically active molecules. kcl.ac.uknih.gov

Hybrid molecules are created by combining distinct pharmacophores to develop compounds with potentially synergistic or multi-target activities. A notable example involves the synthesis of a novel pyrazole (B372694) derivative incorporating the 4-methylpiperidin-4-ol (B1315937) moiety. pjoes.com The synthesis involves reacting a pyrazole-based acid chloride with 4-piperidone, followed by a Grignard reaction to introduce the methyl group at the C4 position, yielding the final hybrid compound (FHM). pjoes.com The inclusion of the 4-methylpiperidin-4-ol ring is a key structural feature. pjoes.com Other research has focused on creating hybrid molecules by linking benzoxazole (B165842) with substituted piperidines to develop novel anticancer agents, demonstrating the versatility of the piperidine scaffold in drug design. isciii.es

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key structural features responsible for their biological effects. For derivatives of this compound, SAR studies have provided valuable insights.

In a study of newly synthesized pyrazole derivatives, the inclusion of a 4-methylpiperidin-4-ol substituent was found to be a critical factor for the molecule's biological activity. pjoes.compjoes.com This moiety is believed to increase the lipid solubility of the compound, which can enhance its absorption and transport properties. pjoes.compjoes.com Similarly, in the development of opioid ligands, substitutions on the piperidine ring and associated aromatic systems dramatically influenced binding affinity and selectivity for opioid receptors. For instance, a hydroxyl substitution on a tetrahydronaphthalenylmethyl group attached to a piperidine derivative resulted in excellent binding affinity and selectivity for the μ-opioid receptor. nih.gov

SAR studies on EML4-ALK inhibitors based on 1,3,5-triazine (B166579) and pyrazine-2-carboxamide scaffolds also highlight the importance of the amine moiety, where piperidine derivatives were evaluated. nii.ac.jp Optimization of this part of the molecule was critical, with specific substitutions leading to the most promising in vitro profiles. nii.ac.jp These examples underscore that modifications to the piperidine ring, its substituents, and its N-substitution pattern are powerful tools for fine-tuning the biological activity of derivatives.

Impact of Derivatization on Chemical Reactivity and Biological Activity

Chemical derivatization is a powerful strategy used to modify a compound's structure to enhance its therapeutic properties, such as potency, bioavailability, and stability. bharatividyapeeth.edujfda-online.com The introduction of new functional groups can alter a molecule's chemical reactivity and its interactions with biological targets.

The derivatization of this compound to create hybrid molecules has shown a significant impact on biological activity. For example, a pyrazole derivative featuring a 4-methylpiperidin-4-ol ring (FHM) demonstrated notable in vitro antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (S. typhi, E. coli) bacteria, as well as strong antifungal activity against A. niger and C. albicans. pjoes.com The enhanced antimicrobial effect is attributed to the presence of both the biologically active pyrazole moiety and the 4-methylpiperidin-4-ol ring. pjoes.com It is suggested that the addition of the 4-methylpiperidin-4-ol group increases the molecule's lipophilicity, thereby improving its absorption and cellular uptake. pjoes.com

The impact of such derivatization is summarized in the table below, based on the findings for the FHM compound.

Biological Activity of FHM Hybrid Molecule Test Organism Observed Effect
AntibacterialS. aureus, B. subtilisStrong Activity
S. typhi, E. coliStrong Activity
AntifungalA. niger, C. albicansStrong Activity

This demonstrates that incorporating the this compound scaffold into other chemical entities is a viable strategy for developing new agents with potent biological activities. The hydroxyl group, in particular, is noted as being crucial for activity in some piperidine structures, as it can participate in hydrogen bonding with biological targets.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-methylpiperidin-4-ol, offering detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the regioselectivity of synthetic routes leading to this compound and for assigning the relative stereochemistry of its diastereomers (cis and trans).

In ¹H NMR spectra of this compound, characteristic signals corresponding to the piperidine (B6355638) ring protons are typically observed in the δ 1.2–2.8 ppm range. The broad signal for the hydroxyl (-OH) group proton usually appears between δ 1.5–2.0 ppm. The chemical shifts and coupling constants of the protons attached to the stereogenic centers (C2 and C4) are particularly diagnostic for differentiating between diastereomers. For instance, the coupling patterns of the methine proton at C4 can help determine the axial or equatorial orientation of the hydroxyl group.

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the piperidine ring and the methyl group resonating at distinct chemical shifts. The signals for the methyl group carbon are typically found in the upfield region of the spectrum. The chemical shifts of the C2, C4, and C6 carbons are sensitive to the stereochemical configuration, allowing for the unambiguous assignment of cis and trans isomers.

Table 1: Representative NMR Data for this compound Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.65 d 8.8 Aromatic H
¹H 4.06 t 6.7 CH₂
¹H 2.70 t 3.6 CH₂
¹H 2.05 s - CH₃
¹³C 171.79 - - C=O
¹³C 64.80 - - CH₂-O
¹³C 35.72 - - CH₂
¹³C 21.00 - - CH₃

Note: This table presents example data for a derivative of this compound and is for illustrative purposes. Actual chemical shifts can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₁₃NO, corresponding to a molecular weight of 115.17 g/mol .

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 115. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for cyclic amines and alcohols include the loss of small neutral molecules. For this compound, a characteristic fragmentation involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment ion at m/z 97. Another common fragmentation is the loss of a methyl radical (CH₃•, 15 Da), leading to a peak at m/z 100. The analysis of these and other fragment ions helps to piece together the structure of the original molecule.

Table 2: Key Mass Spectrometry Data for this compound

m/z Interpretation
115 Molecular Ion (M⁺)
100 Loss of a methyl group ([M-CH₃]⁺)
98 Fragment ion
56 Fragment ion

Data sourced from NIST Mass Spectrometry Data Center.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. escholarship.org It has become a crucial tool in understanding the reactivity and stability of molecules. crimsonpublishers.comirjweb.com DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are frequently employed to analyze the properties of heterocyclic compounds. crimsonpublishers.compjoes.comresearchgate.net

Ground State Optimization and Electronic Structure Analysis

The first step in many computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state optimization. For piperidine (B6355638) derivatives, this involves determining the preferred conformation, such as a chair or boat form, and the orientation of the substituents (axial vs. equatorial). DFT methods, such as B3LYP with the 6-311G(d,p) basis set, have been used to identify the most stable conformer of similar methyl-substituted piperidines. researchgate.net

The electronic structure of a molecule describes the distribution and energy of its electrons. Analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis can reveal important details about charge distribution, hyperconjugative interactions, and the nature of chemical bonds, which all contribute to the molecule's stability and reactivity. bohrium.com For example, in a related compound, the piperidine nitrogen is described as having sp³ hybridization.

HOMO-LUMO Energy Level Calculations and Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.compjoes.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule. pjoes.comtaylorandfrancis.com Conversely, a small gap indicates a more reactive, "soft" molecule that is easily polarizable. pjoes.comresearchgate.net DFT calculations are widely used to compute these energy levels and the resulting energy gap. researchgate.net For instance, in a study on a 4-methylpiperidin-4-ol (B1315937) substituted pyrazole (B372694) derivative, DFT calculations at the B3LYP/6-31G(d) level were used to determine the HOMO and LUMO energies. pjoes.com The HOMO-LUMO gap can also provide insights into the bioactivity that may arise from intramolecular charge transfer. pjoes.com

Computational ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity). youtube.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity). wuxibiology.com
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and polarizability. irjweb.compjoes.com

Prediction of Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated. researchgate.netmdpi.com These descriptors provide a quantitative measure of a molecule's reactivity and stability. crimsonpublishers.com Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO. pjoes.com

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO. pjoes.com

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2. pjoes.comijarset.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2. pjoes.comtaylorandfrancis.com Hard molecules have a large HOMO-LUMO gap. taylorandfrancis.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). pjoes.com Soft molecules are more reactive. ijarset.com

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). pjoes.comijarset.com

These descriptors are valuable for comparing the reactivity of different molecules and predicting their interaction behavior. ijarset.comnih.gov For example, a study on a pyrazole derivative containing a 4-methylpiperidin-4-ol moiety calculated these parameters to demonstrate its high electrophilicity and electronegativity. pjoes.com

Reactivity DescriptorFormulaInterpretation
Ionization Potential (IP)IP ≈ -EHOMOEnergy needed to remove an electron. pjoes.com
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added. pjoes.com
Electronegativity (χ)χ = (IP + EA) / 2Ability to attract electrons. pjoes.comijarset.com
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron configuration. pjoes.com
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates higher reactivity. pjoes.com
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons. pjoes.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide insights into static, optimized structures, molecules in reality are dynamic and exist in an ensemble of conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govplos.org MD is a powerful tool for exploring the conformational landscape of flexible molecules like 2-Methylpiperidin-4-ol. nih.govresearchgate.net

By simulating the molecule's behavior in a solvent environment (often water) over nanoseconds, MD can reveal the preferred conformations, the transitions between them, and the flexibility of different parts of the molecule. nih.govmdpi.com This provides a more realistic understanding of the molecule's structure and dynamics in a biological context, which is crucial for understanding how it might interact with a protein target. nih.gov The results from MD simulations can complement findings from DFT by showing how the molecule behaves in a dynamic, solvated state.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). isciii.esopenaccessjournals.com This method is instrumental in medicinal chemistry for predicting the binding mode of a potential drug molecule within the active site of a target protein. openaccessjournals.comijpbs.com

For this compound and its derivatives, molecular docking can be used to screen for potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. The hydroxyl group and the methyl group of this compound are expected to play significant roles in its binding affinity and specificity through hydrogen bonding and hydrophobic interactions, respectively. evitachem.com

Mechanism of Action Elucidation through Receptor Binding

By identifying the binding pose and interactions, molecular docking helps to elucidate the potential mechanism of action of a compound. isciii.esevitachem.com For example, docking studies can show how a ligand like a this compound derivative might inhibit an enzyme by blocking its active site or modulate a receptor's activity by inducing a specific conformational change. evitachem.com The results from docking, often expressed as a binding energy or docking score, can rank different compounds based on their predicted affinity for a target. These predictions can then guide the synthesis and experimental testing of the most promising compounds. ijpbs.com For instance, docking studies on piperidine derivatives have been used to identify key hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket of target proteins, revealing that these ligands form stable complexes. nih.gov

Theoretical Evaluation of Photophysical Properties

The photophysical properties of molecules, which dictate their interaction with light, can be effectively evaluated using theoretical methods. Time-dependent density functional theory (TD-DFT) is a prominent computational technique used to study electronic transitions and excited-state properties. christuniversity.in For derivatives of this compound, photophysical characteristics have been assessed theoretically using the DFT-B3LYP/6-31G(d) basis set to optimize the ground state and calculate molecular orbital energy levels. pjoes.comresearchgate.net

The dipole moment of a molecule changes upon excitation from the ground state (μg) to an excited state (μe). This change provides information about the redistribution of electron density. ijera.com A larger dipole moment in the excited state compared to the ground state indicates that the molecule becomes more polar upon absorbing light. christuniversity.inijera.com

These dipole moments can be estimated experimentally through solvatochromic methods or calculated using computational chemistry. christuniversity.inijera.com Computational approaches like TD-DFT are employed to determine the dipole moment of the relaxed excited state. christuniversity.insobereva.com For related heterocyclic compounds, studies have consistently found that the singlet excited state dipole moment is greater than the ground state dipole moment, indicating a significant redistribution of π-electron densities in a more polar excited state. christuniversity.inresearchgate.net

Solvatochromism is the phenomenon where a substance's color (its absorption or emission spectrum) changes with the polarity of the solvent. Studying this effect provides deep insights into the solute-solvent interactions and the differences in polarity between the ground and excited states. christuniversity.in The analysis involves recording absorption and fluorescence spectra in a series of solvents with varying polarities. christuniversity.in

To quantify the specific and non-specific interactions, multiple linear regression analyses using models such as the Kamlet-Abboud-Taft and Catalan parameters are employed. christuniversity.inresearchgate.net These studies are fundamental to the experimental estimation of excited-state dipole moments using equations derived by Lippert, Bakshiev, and others, which correlate the Stokes shift to the solvent's dielectric constant and refractive index. ijera.com

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. ICT characteristics are crucial as they influence the molecule's photophysical properties and have been linked to bioactivity. pjoes.comresearchgate.net

The potential for ICT can be evaluated by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier molecular orbitals (FMOs) is particularly revealing; a smaller gap suggests a more reactive and polarizable molecule that is more susceptible to ICT. pjoes.com In a theoretical study of a 4-methylpiperidin-4-ol substituted pyrazole (FHM), the HOMO-LUMO plot showed that the HOMO electron cloud is distributed across the molecule, indicating a potential for charge transfer. pjoes.com The global chemical reactivity descriptors for this molecule were calculated from the HOMO and LUMO energy values, providing further insight into its electronic stability and reactivity. pjoes.com

Table 2: Calculated Global Chemical Reactivity Descriptors for a 4-Methylpiperidin-4-ol Derivative (FHM)

Parameter Symbol Value (eV) Formula
Ionization Potential IP 5.428 -EHOMO
Electron Affinity EA 1.326 -ELUMO
HOMO-LUMO Energy Gap ΔE 4.102 IP - EA
Electronegativity χ 3.377 (IP + EA) / 2
Chemical Potential μ -3.377 -(IP + EA) / 2
Chemical Hardness η 2.051 (IP - EA) / 2
Chemical Softness S 0.244 1 / (2η)
Electrophilicity Index ω 2.780 μ² / (2η)

Data derived from reference pjoes.com.

Biological Activity and Pharmacological Applications of 2 Methylpiperidin 4 Ol and Its Analogues

Medicinal Chemistry Applications

The unique structure of 2-Methylpiperidin-4-ol, featuring a piperidine (B6355638) ring with both a methyl group at the 2-position and a hydroxyl group at the 4-position, makes it a valuable building block in medicinal chemistry. Its stereoisomers, such as (2R,4R)-2-methylpiperidin-4-ol and (2S,4S)-2-methylpiperidin-4-ol, are of particular interest due to the critical role of stereochemistry in determining biological activity. smolecule.comvulcanchem.com

Precursor in Pharmaceutical Compound Synthesis

The this compound moiety is a key intermediate in the synthesis of a variety of pharmaceutical compounds. smolecule.com Its utility as a chiral pool starting material allows for the efficient construction of complex chiral molecules. smolecule.com For instance, it serves as a foundational component for creating analogues of drugs like Donepezil (B133215), which is used in the management of Alzheimer's disease. nih.govacs.org The piperidine ring within these structures is often crucial for their inhibitory effects on enzymes like acetylcholinesterase. nih.gov Furthermore, derivatives of this compound have been investigated for their potential as local anesthetics and have been incorporated into the synthesis of analgesics. smolecule.comnih.gov A straightforward and efficient synthesis of 4-methylfentanyl has been proposed using 4-methylpiperidin-4-ol (B1315937) through a Ritter reaction. nih.gov

Modulation of Enzyme Activity and Receptor Interactions

The biological effects of this compound and its analogues are realized through their interaction with various biological targets, including enzymes and receptors, thereby modulating their activity. vulcanchem.com The presence of the hydroxyl group facilitates hydrogen bonding, which can significantly influence the binding affinity and specificity of these compounds to their molecular targets.

Derivatives of piperidine, including structures related to this compound, have been extensively studied as antagonists of the C-C chemokine receptor 5 (CCR5). nih.govscientificarchives.com CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. scientificarchives.com By blocking this receptor, these compounds can effectively inhibit viral replication. nih.gov Research has shown that replacing certain fragments in lead compounds with a 1-acetylpiperidin-4-yl group can lead to potent CCR5 antagonists. nih.gov The introduction of small hydrophobic substituents on associated phenyl rings can further enhance binding affinity, resulting in compounds with sub-nanomolar potency against HIV-1. nih.gov Several small molecule CCR5 antagonists, such as Maraviroc, Vicriviroc, and Cenicriviroc, which incorporate piperidine or related heterocyclic structures, have been developed and investigated in clinical trials. scientificarchives.comnih.gov

Analogues of this compound have demonstrated significant interactions with key enzymes in the central nervous system, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). smolecule.com

Monoamine Oxidase (MAO) Inhibition: Certain piperidine derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine. nih.govmdpi.com For example, methylpiperate, a compound related to piperine (B192125) found in black pepper, shows selective and competitive inhibition of MAO-B. nih.gov The search for selective, reversible MAO-B inhibitors is an active area of research for the treatment of neurodegenerative conditions like Parkinson's disease. mdpi.com

Acetylcholinesterase (AChE) Inhibition: The piperidine scaffold is a core component of many AChE inhibitors. nih.govacs.org These compounds are vital in the symptomatic treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). smolecule.com Research has explored the synthesis of various donepezil analogues with modifications on the piperidine ring to investigate structure-activity relationships. nih.govacs.org Some carbazole-benzylpiperidine hybrids have also been evaluated as potential anti-Alzheimer's agents due to their AChE inhibitory activity. mdpi.com

1-Methylpiperidin-4-ol, a close analogue, serves as a reactant in the synthesis of various kinase inhibitors. smolecule.commedchemexpress.comcymitquimica.com Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.org

CaMKII, VEGFR, and FGFR Kinase Inhibitors: 1-Methylpiperidin-4-ol is utilized in the development of inhibitors for Ca2+/calmodulin-dependent protein kinase II (CaMKII), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR). smolecule.commedchemexpress.com For example, quinazoline (B50416) derivatives incorporating a 1-methylpiperidin-4-ylmethoxy group have been synthesized and shown to be potent inhibitors of VEGF receptor tyrosine kinase. mdpi.com

Phosphoinositide-3-kinase (PI3K) Inhibitors: The this compound scaffold is also found in inhibitors of phosphoinositide-3-kinases (PI3Ks). medchemexpress.comnih.govresearchgate.net The PI3K signaling pathway is frequently deregulated in cancer, making it an important therapeutic target. nih.govresearchgate.net Structure-guided optimization of pyrimidine-based PI3K inhibitors has involved replacing a phenol (B47542) moiety with other groups, including those derived from this compound, to improve in vivo properties while maintaining potent inhibition. nih.govresearchgate.net

Derivatives containing the 1-methylpiperidin-4-yl moiety have been investigated as inhibitors of the protein lysine (B10760008) methyltransferase G9a (also known as KMT1C or EHMT2). medchemexpress.comoncotarget.comnih.gov G9a is an enzyme that plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9). oncotarget.comresearchgate.net Overexpression of G9a has been linked to various cancers, making it an attractive target for anticancer drug development. oncotarget.comnih.gov Structure-activity relationship studies on quinazoline-based G9a inhibitors have shown that modifications at the 2-amino group, including the incorporation of a 1-methylpiperidin-4-yl group, can lead to potent and selective inhibitors. nih.gov

Interaction with Topoisomerase GyrA and DNA

DNA gyrase, a type IIA topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. elifesciences.org This enzyme is a known target for antibacterial agents. elifesciences.orgnih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. elifesciences.org The interaction with these subunits can disrupt DNA synthesis. nih.gov

Analogues of this compound have been investigated for their interaction with DNA gyrase and another type II topoisomerase, topoisomerase IV. nih.govnih.gov These enzymes are involved in bacterial DNA synthesis. nih.gov Some quinolones, a class of antibiotics, target both DNA gyrase and topoisomerase IV. nih.govnih.gov For instance, garenoxacin (B1674628) demonstrates activity against both enzymes in Staphylococcus aureus. nih.gov Studies on heteroaryl isothiazolones (HITZs), which can be considered analogues, revealed that they primarily target DNA gyrase in S. aureus. nih.gov These compounds showed low frequencies of resistance development, suggesting effective inhibition of the target enzymes. nih.gov This dual-targeting capability is a promising strategy for developing new antibacterial agents. nih.govnih.gov

Compound/Class Target Enzyme(s) Organism Key Finding
GarenoxacinDNA Gyrase & Topoisomerase IVStaphylococcus aureusExhibits dual targeting, with significant activity against both enzymes. nih.gov
Heteroaryl Isothiazolones (HITZs)DNA Gyrase (primary) & Topoisomerase IVStaphylococcus aureusPrimarily targets DNA gyrase, with low resistance frequency. nih.gov

Potential for Therapeutic Effects in Various Pathologies

The structural features of this compound and its derivatives allow them to interact with various biological molecules, leading to a wide range of potential therapeutic applications.

Piperidine derivatives have demonstrated significant potential as antimicrobial agents. biomedpharmajournal.orgscispace.com The presence of a hydroxyl group is often considered important for this activity. Analogues of this compound have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, 2-piperidin-4-yl-benzimidazoles are effective against clinically important bacteria, including enterococci. nih.gov

Studies on various piperidin-4-one derivatives have revealed that substitutions on the piperidine ring can significantly influence their antimicrobial potency. biomedpharmajournal.orgscispace.com For instance, the introduction of electron-withdrawing groups like fluoro or chloro on a benzoyl ester moiety of piperidinone derivatives resulted in excellent antibacterial activity. scispace.com Some synthesized piperidine derivatives have shown activity comparable to standard antibiotics like ampicillin (B1664943) and chloramphenicol. biomedpharmajournal.orgresearchgate.net

Compound/Analogue Class Activity Key Findings
2-Piperidin-4-yl-benzimidazolesAntibacterialEffective against both Gram-positive and Gram-negative bacteria. nih.gov
Piperidin-4-one derivativesAntibacterial, AntifungalSubstitutions on the ring influence activity; some compounds show significant potency. biomedpharmajournal.orgscispace.com
Vanillin derived piperidin-4-one oxime estersAntibacterial, AntifungalCompounds with fluoro or chloro groups displayed good antibacterial and antifungal activities. scispace.com

Nitrogen-containing heterocyclic compounds, including those with a piperidine scaffold, are a significant class of anticancer agents. nih.govmdpi.com Analogues of this compound have been explored for their potential in cancer therapy. researchgate.net For instance, a study on 4-(2-Aminopropan-2-yl)-1-methylpiperidin-4-ol demonstrated significant anticancer activity against breast cancer cell lines.

Hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline moiety have been designed as potential MERTK inhibitors, a promising target in cancer treatment. researchgate.net One such hybrid compound, IK5, showed potent activity against A549, MCF-7, and MDA-MB-231 cancer cell lines. researchgate.net Chalcones, which can be synthetically modified to include piperidine rings, are another class of compounds with well-documented anticancer properties, acting on multiple cellular targets. mdpi.com

Analogue/Derivative Cancer Cell Line(s) Reported Activity
4-(2-Aminopropan-2-yl)-1-methylpiperidin-4-olBreast cancer cell linesDemonstrated significant anticancer activity.
IK5 (Hybrid of pyrrolo[2,1‐f] acs.orgtriazine and 1‐(methylpiperidin‐4‐yl)aniline)A549, MCF-7, MDA-MB-231Showed potent anticancer activity with low micromolar IC50 values. researchgate.net

The neuroprotective potential of this compound analogues is an area of active research. acs.orgnih.gov Oxidative stress is a key factor in neurodegenerative diseases, and compounds that can mitigate this are of great interest. nih.govmdpi.com Furoxan analogues incorporating a 4-methylpiperidine (B120128) moiety have demonstrated neuroprotective effects in cellular models of oxidative stress. nih.gov These compounds were found to protect against oxygen-glucose deprivation, a model for neuronal death. nih.gov The mechanism of this protection is believed to involve the nitric oxide/cGMP signaling pathway. nih.gov Furthermore, some piperidine-containing compounds have been shown to activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. mdpi.com

Nicotinic acetylcholine receptors (nAChRs) are implicated in cognitive functions, including learning and memory. mmsl.czmdpi.com Agonists of nAChRs have been shown to improve memory performance in various studies. mmsl.czplos.org The stimulation of nAChRs is thought to activate signaling pathways, such as the PI3K/Akt pathway, which are important for memory processes. mdpi.com

Analogues of this compound have been investigated as modulators of nAChRs for their potential cognitive-enhancing effects. nih.govdrugbank.com For example, ABT-089, a selective neuronal nicotinic receptor modulator, has shown cognitive-enhancing properties in animal models. mdpi.com The development of selective nAChR agonists and positive allosteric modulators (PAMs) is a promising strategy for treating cognitive deficits. plos.org Repeated administration of α7 nAChR agonists has been shown to improve short-term memory. plos.org

Many piperidine-containing compounds exhibit significant antioxidant activity. scispace.cominnovareacademics.in This property is attributed to their ability to scavenge free radicals, which are implicated in a variety of diseases. mdpi.com The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH free radical scavenging assay. eurjchem.com

Studies have shown that the introduction of certain functional groups, such as a hydroxyl group on a phenyl ring attached to the piperidine scaffold, can enhance antioxidant activity. scispace.com For instance, indole-3-acetic acid analogues coupled with substituted anilines have demonstrated notable antioxidant properties. eurjchem.com Similarly, various piperidinone oxime esters have been synthesized and shown to possess potent antioxidant capabilities. scispace.cominnovareacademics.in

Compound Class/Analogue Antioxidant Assay Key Finding
Indole-3-acetic acid analoguesDPPH, Microsomal lipid peroxidationCoupling with substituted anilines is important for significant antioxidant activity. eurjchem.com
Piperidinone oxime estersDPPH, ABTS, FRAP, CUPRACIntroduction of a hydroxyl group on the phenyl ring enhances antioxidant activity. scispace.com
Vanillin derived piperidin-4-one oxime estersVarious in vitro assaysCompounds with hydroxy groups on the phenyl ring demonstrated potent antioxidant activity. scispace.com

Emerging Research Applications and Future Perspectives

Role as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of 2-methylpiperidin-4-ol makes it a valuable asset in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This is particularly crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Researchers utilize this compound as a chiral pool starting material, meaning its existing stereocenters are incorporated into a new, more complex molecule, guiding the stereochemistry of the final product. For instance, it has been employed in the diastereoselective synthesis of more complex piperidine (B6355638) derivatives, such as substituted pipecolic acids. nih.govrsc.org One notable application involved a multi-step synthesis to produce (2S,4S)-2-methylpiperidin-4-ol with high diastereoselectivity, demonstrating its utility in constructing stereochemically defined piperidine scaffolds. nih.govrsc.orgrsc.org

The synthesis of various biologically active compounds relies on the piperidine core, and using a chiral precursor like this compound can simplify the synthetic route and improve the efficiency of producing the desired enantiomer. bldpharm.comresearchgate.net Its application extends to the synthesis of alkaloids and other natural products containing the piperidine motif. researchgate.net

Table 1: Examples of Syntheses Utilizing this compound as a Chiral Building Block

Target Molecule/ScaffoldSynthetic StrategyKey Feature of this compound Utilized
(2S,4S)-2-methylpiperidin-4-olDiastereoselective synthesis from chiral β-enaminoesters. nih.govrsc.orgControl of stereochemistry at the 2 and 4 positions. nih.govrsc.org
(2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid hydrochlorideStereocontrolled total synthesis. nih.govrsc.orgServes as a scaffold for introducing further stereocenters. nih.govrsc.org
Substituted PiperidinesGeneral asymmetric synthesis.As a chiral pool starting material to build stereochemical complexity.

Potential in Materials Science Applications

Derivatives of this compound are being investigated for their utility in the cutting-edge field of materials science. By modifying the core structure, scientists can tune the electronic and photophysical properties of the resulting molecules for specific applications.

While direct applications of this compound in OLEDs and solar cells are not widely reported, the broader class of piperidine derivatives shows significant promise. Selenophene-based compounds linked to a piperidine moiety have been explored for their potential in organic electronics, including OLEDs and organic photovoltaics (OPVs), due to their favorable charge transport properties. ontosight.ai The incorporation of the piperidine structure can influence the electronic properties of these materials. ontosight.ai Similarly, chalcone (B49325) derivatives containing piperidine rings have been synthesized and studied for their photophysical properties, suggesting their potential for use in organic electronics. bohrium.com The development of novel piperidine-containing compounds with tailored electronic characteristics remains an active area of research.

Derivatives of piperidine are also showing promise in the development of chemosensors, which are molecules designed to detect specific ions or molecules. For example, a biphenyl-substituted piperidin-4-one, a structurally related compound, has been synthesized and shown to act as a fluorescent chemosensor for cadmium ions (Cd²⁺) in aqueous solutions. nih.gov The piperidine unit plays a role in the binding of the metal ion, leading to a detectable change in fluorescence. nih.gov Other research has focused on piperidine-derivatized Schiff bases as "turn-on" fluorescent chemosensors for copper ions (Cu²⁺). researchgate.net Furthermore, naphthalimide derivatives incorporating a piperidine substituent have been developed as fluorescent sensors for various metal ions and small molecules. mdpi.com These examples highlight the potential for creating highly specific and sensitive chemosensors by functionalizing the piperidine scaffold.

Strategies for Overcoming Synthetic and Characterization Challenges

The synthesis of specific stereoisomers of this compound presents a significant challenge. Achieving high diastereoselectivity, meaning the preferential formation of one diastereomer over others, often requires carefully designed synthetic routes and specialized catalysts.

One of the primary challenges is the stereoselective reduction of substituted pyridine (B92270) precursors. mdpi.com Various catalytic systems, including those based on rhodium, iridium, and palladium, have been developed to control the stereochemical outcome of these hydrogenation reactions. mdpi.com For instance, researchers have developed a diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol starting from a chiral β-enaminoester derived from (R)-(−)-2-phenylglycinol, which involves a key intramolecular ring-closing reaction to establish the desired stereochemistry. nih.govrsc.org Another strategy involves the use of chiral auxiliaries to guide the stereoselective transformations.

Characterization of the different stereoisomers of this compound is another critical aspect. Distinguishing between cis and trans isomers, as well as between different enantiomers, requires advanced analytical techniques. X-ray crystallography is a powerful tool for unambiguously determining the absolute configuration of crystalline derivatives. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is essential for determining the relative stereochemistry of the substituents on the piperidine ring. mdpi.com

Development of Novel Therapeutics and Bioactive Agents

The piperidine scaffold is a common feature in many approved drugs and biologically active compounds, making this compound an attractive starting point for the development of new therapeutic agents. mdpi.comresearchgate.net Its structural features allow it to interact with biological targets such as enzymes and receptors. vulcanchem.com

Research has shown that derivatives of this compound have potential applications in several therapeutic areas. For instance, some derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, as local anesthetics, and as anticonvulsants. The specific biological activity is highly dependent on the functional groups attached to the piperidine core.

More recent studies have explored the use of 4-methylpiperidin-4-ol (B1315937) substituted pyrazole (B372694) derivatives, which have demonstrated promising in vitro antibacterial, antifungal, and antioxidant activities. pjoes.comresearchgate.net The inclusion of the 4-methylpiperidin-4-ol moiety in these molecules is believed to enhance their pharmacological potential by increasing their lipid solubility, which can improve absorption. pjoes.com Other research has focused on designing hybrid molecules incorporating the piperidine structure to target specific proteins involved in diseases like cancer. isciii.esnih.gov For example, piperidine-azetidine derivatives have been synthesized and shown to exhibit inhibitory effects on cancer cell growth. chemshuttle.com

Table 2: Investigated Therapeutic Potential of this compound Derivatives

Therapeutic AreaTarget/Mechanism of Action (if specified)Type of Derivative
Alzheimer's DiseaseCholinesterase inhibitionGeneral derivatives
Pain ManagementLocal anesthetic propertiesGeneral derivatives
EpilepsyAnticonvulsant activityGeneral derivatives
Infectious DiseasesAntibacterial and antifungal activityPyrazole-substituted derivatives pjoes.comresearchgate.net
CancerInhibition of cancer cell growth, Dihydrofolate reductase (DHFR) inhibitionPiperidine-azetidine derivatives, thiosemicarbazones chemshuttle.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Methylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via reductive amination of ketone precursors or cyclization of amino alcohols. For example, hydrolysis of a substituted piperidine derivative under basic conditions (e.g., NaOH in a solvent system like sulfoxides or cyclic ethers) has been effective for analogous compounds . Yield optimization requires controlled temperature (40–60°C) and inert atmospheres to prevent oxidation. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR should show characteristic signals for the piperidine ring protons (δ 1.2–2.8 ppm for axial/equatorial H) and hydroxyl group (δ 1.5–2.0 ppm, broad). 13^{13}C NMR confirms quaternary carbons (C-2 and C-6 methyl groups at δ 20–25 ppm) .
  • IR : A broad O–H stretch (~3200 cm1^{-1}) and C–N stretches (~1100 cm1^{-1}) are key identifiers.
  • MS : Molecular ion peaks at m/z 129 (M+^+) and fragmentation patterns (e.g., loss of H2_2O at m/z 111) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Avoid exposure to strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential combustion). Use fume hoods for synthesis steps involving volatile solvents (e.g., ethers). Personal protective equipment (gloves, goggles) is mandatory due to acute oral toxicity (Category 4) and skin irritation risks .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is definitive for stereochemical analysis. For example, SHELXL refinement (using Mo-Kα radiation, λ = 0.71073 Å) can resolve axial vs. equatorial substituent positions in the piperidine ring. Discrepancies between NMR-predicted and observed configurations (e.g., chair vs. boat conformers) are addressed via Hirshfeld surface analysis and torsion angle validation .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., sulfonation or alkylation)?

  • Methodological Answer :
  • Sulfonation : Use 4-methoxyphenylsulfonyl chloride in dry dichloromethane with a base (e.g., triethylamine) at 0°C to minimize over-sulfonation. Monitor via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1) .
  • Alkylation : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before introducing alkyl halides. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl moiety .

Q. How do computational methods (DFT, MD simulations) enhance understanding of this compound’s reactivity and pharmacophore modeling?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts nucleophilic sites (e.g., hydroxyl oxygen) and reaction barriers for derivatization. Molecular Dynamics (MD) simulations (AMBER force field) model ligand-receptor interactions, highlighting hydrogen-bonding motifs with biological targets (e.g., serotonin receptors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer : Cross-validate assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity) to rule out false positives. For IC50_{50} variability, standardize solvent systems (DMSO concentration ≤1%) and control for pH (use buffered solutions). Reproducibility is improved by adhering to OECD guidelines for pharmacological testing .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound in neurological research?

  • Methodological Answer :
  • Radioligand binding assays : Screen for affinity at dopamine D2_2 or serotonin 5-HT1A_{1A} receptors using 3^3H-labeled antagonists (e.g., 3^3H-spiperone).
  • Functional cAMP assays : Measure G-protein coupling efficiency in transfected HEK293 cells .
  • Toxicity profiling : Use MTT assays on SH-SY5Y neuronal cells to rule out cytotoxicity at therapeutic concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.